molecular formula C8H16ClNO4S B2744481 Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride CAS No. 2375273-37-1

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride

Cat. No.: B2744481
CAS No.: 2375273-37-1
M. Wt: 257.73
InChI Key: DFXXSKLLCUQSAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride typically involves the reaction of thiazolidinedione derivatives with appropriate reagents under controlled conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts. The reaction conditions often involve heating the reactants in ethanol (EtOH) and using sodium bicarbonate (NaHCO3) as a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: Pd/C, H2

    Substitution: CH3I, Cs2CO3, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride can be compared with other thiazolidinedione derivatives and similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXXSKLLCUQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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